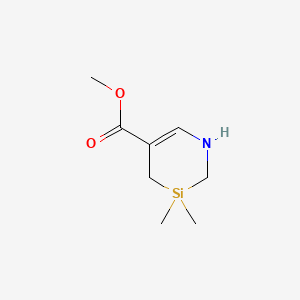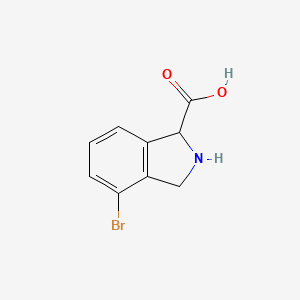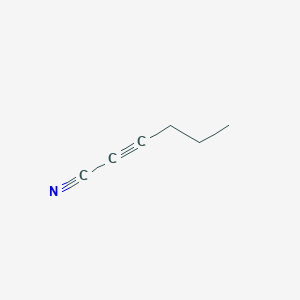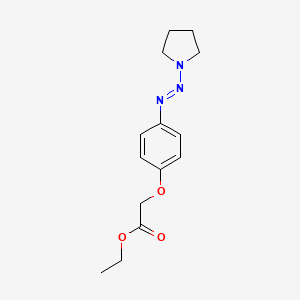![molecular formula C13H18O5S B14008432 Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate CAS No. 124656-56-0](/img/structure/B14008432.png)
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of a benzoate group and a methanesulfonyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of a catalyst. One common method is the reaction of 4-hydroxybutyl benzoate with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Corresponding amines or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: Another ester with a simpler structure, used as a solvent and flavoring agent.
Ethyl benzoate: Similar ester used in perfumes and as a solvent.
Isopropyl butyrate: An ester with a different alkyl group, used in flavorings and fragrances.
Eigenschaften
CAS-Nummer |
124656-56-0 |
|---|---|
Molekularformel |
C13H18O5S |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
methyl 4-(4-methylsulfonyloxybutyl)benzoate |
InChI |
InChI=1S/C13H18O5S/c1-17-13(14)12-8-6-11(7-9-12)5-3-4-10-18-19(2,15)16/h6-9H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
USSQYPSSIUMIQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CCCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)




![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)





![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
